3,4-Difluorophenol

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

The strategic incorporation of fluorine into aromatic compounds can profoundly alter their physical and chemical properties. researchgate.net This has led to a surge of interest in fluorinated aromatic compounds across a spectrum of scientific disciplines. The introduction of fluorine can influence a molecule's reactivity, acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. leapchem.comnih.govresearchgate.net These modifications are highly sought after in medicinal chemistry, where they can enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.govpmarketresearch.com In fact, a significant number of modern pharmaceuticals, including antidepressants and antiviral drugs, contain fluorinated aromatic moieties. researchgate.netpmarketresearch.com

Beyond pharmaceuticals, fluorinated aromatic compounds are integral to the development of advanced materials, such as high-performance polymers and liquid crystals, owing to their enhanced thermal stability and unique electronic characteristics. researchgate.netchemimpex.comguidechem.com They also play a crucial role in the agrochemical industry, contributing to the creation of more potent and selective herbicides and pesticides. pmarketresearch.comchemimpex.com The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, impart exceptional stability to these molecules.

Historical Trajectories and Current Research Landscape of 3,4-Difluorophenol

The journey of organofluorine chemistry began in the 19th century, with foundational work on nucleophilic substitution laying the groundwork for the synthesis of fluorinated compounds. The development of reliable methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, further propelled the field.

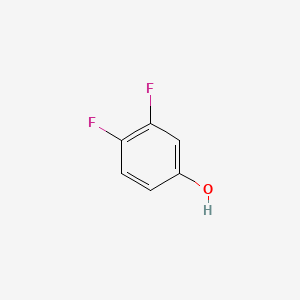

This compound (Figure 1) has emerged as a valuable building block in organic synthesis. nbinno.com Its structure, featuring two fluorine atoms on the benzene (B151609) ring, makes it a versatile intermediate for creating more complex molecules. cymitquimica.com Current research on this compound is vibrant and multifaceted. In medicinal chemistry, it is used as a precursor for synthesizing a variety of bioactive molecules, including potential treatments for glioblastoma and compounds with anti-inflammatory and antiviral properties. leapchem.commdpi.com The presence of the difluoro substitution pattern is often key to enhancing the metabolic stability and binding affinity of these drug candidates. leapchem.com

In materials science, this compound is utilized in the synthesis of liquid crystal materials and fluorinated polymers. guidechem.comchemicalbook.com Its incorporation into these materials can lead to desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, its application extends to agrochemical synthesis, where it is a component in the production of effective herbicides and fungicides. pmarketresearch.com The study of its microwave spectrum has also provided detailed insights into its molecular structure and rotational constants. furman.edu

Foundational Research Questions and Objectives Pertaining to this compound

The academic investigation of this compound is driven by several key research questions:

How does the specific substitution pattern of the fluorine atoms in this compound influence its reactivity and acidity compared to other difluorophenol isomers and non-fluorinated phenol? The electron-withdrawing nature of the fluorine atoms is known to significantly impact the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. leapchem.comcymitquimica.com

What are the most efficient and selective synthetic routes to this compound and its derivatives? Research focuses on developing high-yield, scalable, and environmentally benign synthetic methodologies. chemicalbook.com

What is the full extent of its utility as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials? Researchers are continuously exploring new applications for this versatile intermediate. leapchem.compmarketresearch.comchemimpex.com

How can the unique properties of this compound be leveraged to design molecules with enhanced biological activity and material performance? This involves understanding the structure-activity and structure-property relationships of its derivatives. mdpi.com

What are the detailed spectroscopic and physicochemical properties of this compound? Accurate data is crucial for its characterization and for predicting the properties of its derivatives. furman.educhemicalbook.com

To address these questions, the primary objectives of ongoing research include the synthesis and characterization of new compounds derived from this compound, the evaluation of their biological activities and material properties, and the development of computational models to predict their behavior.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are well-documented in scientific literature and databases. These properties are essential for its handling, application in synthesis, and for understanding its behavior in various chemical environments.

Interactive Data Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂O | chemimpex.comcymitquimica.comnih.govchembk.comscbt.com |

| Molecular Weight | 130.09 g/mol | chemimpex.comnih.govscbt.com |

| Appearance | White to off-white or yellowish crystalline solid | chemimpex.comchemicalbook.comechemi.com |

| Melting Point | 32-38 °C | chemimpex.comchembk.comchemicalbook.comechemi.com |

| Boiling Point | 85 °C at 20 mmHg | chemimpex.comchembk.comchemicalbook.comechemi.com |

| Flash Point | 57 °C | chembk.com |

| pKa | 8.98 ± 0.18 (Predicted) | chembk.com |

| CAS Number | 2713-33-9 | chemimpex.comnih.govchembk.com |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Key spectroscopic data includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Interactive Data Table of Spectroscopic Data:

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Provides information on the hydrogen atoms in the molecule. | chemicalbook.com |

| ¹³C NMR | Shows signals corresponding to the six carbon atoms in the benzene ring. | chemicalbook.com |

| IR Spectrum | Displays characteristic absorption bands for the O-H and C-F bonds. | nist.gov |

| Mass Spectrum | The molecular ion peak confirms the molecular weight of the compound. | nist.gov |

| Microwave Spectrum | Used to determine the precise molecular structure and rotational constants. furman.edu |

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWVUJOPCGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181595 | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-33-9 | |

| Record name | 3,4-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,4 Difluorophenol

Classical and Established Synthetic Routes

Traditional methods for synthesizing 3,4-Difluorophenol rely on well-documented organic reactions, including the transformation of aldehyde precursors, hydroxylation of boronic acids, direct fluorination, and hydrolytic cleavage.

Reductive Transformations of 3,4-Difluorobenzaldehyde

The synthesis of this compound can be achieved through the transformation of 3,4-Difluorobenzaldehyde. chemicalbook.com A key method in this category is the Baeyer-Villiger oxidation, specifically the Dakin reaction, which involves the oxidation of an aryl aldehyde to a phenol (B47542). In this reaction, the aldehyde group is converted into a formate (B1220265) ester, which is then hydrolyzed to yield the corresponding phenol. For instance, the oxidation of 3,4-Difluorobenzaldehyde with an oxidizing agent like hydrogen peroxide or a peroxy acid under basic conditions leads to the formation of this compound.

A related transformation involves the synthesis of 3,4-Difluoroanisole (B48514) from 3,4-Difluorobenzaldehyde via a Dakin oxidation using methyl hydroperoxide. chemchart.com The resulting anisole (B1667542) can subsequently be cleaved to yield this compound.

Table 1: Synthesis via Transformation of 3,4-Difluorobenzaldehyde

| Reaction Type | Precursor | Key Reagents | Product |

|---|

Ipso-Hydroxylation Protocols for Arylboronic Acids

A highly efficient and common route to this compound is the ipso-hydroxylation of 3,4-Difluorophenylboronic acid. chemicalbook.com This reaction involves the replacement of the boronic acid group with a hydroxyl group. The process is typically achieved using an oxidizing agent, with hydrogen peroxide being a widely used and environmentally benign option. google.comorganic-chemistry.org

One specific protocol involves treating 3,4-Difluorophenylboronic acid with 30% aqueous hydrogen peroxide in water at room temperature. chemicalbook.com This method can be facilitated by the presence of cellulose, which acts as a catalyst. chemicalbook.com The reaction is notable for its high yield, short reaction time, and mild conditions. chemicalbook.com Other oxidants like sodium perborate (B1237305) have also been employed effectively in catalyst-free systems. rsc.org

Table 2: Ipso-Hydroxylation of 3,4-Difluorophenylboronic Acid

| Precursor | Oxidizing Agent | Catalyst/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Difluorophenylboronic acid | 30% aq. H₂O₂ | Cellulose / Water | 20°C | 92% | chemicalbook.com |

| Arylboronic acids (general) | Sodium Perborate | Water | Room Temp | High | rsc.org |

Direct Fluorination Approaches to Phenolic Scaffolds

The synthesis of this compound through the direct fluorination of a phenolic scaffold, such as phenol or a monofluorophenol, presents significant challenges. ontosight.aiontosight.ai The primary difficulty lies in controlling the regioselectivity of the fluorination and avoiding over-fluorination or dearomatization of the aromatic ring. wikipedia.org

Electrophilic fluorinating agents are typically employed for this purpose. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful tools for introducing fluorine atoms to aromatic systems. wikipedia.orgsigmaaldrich.combrynmawr.edu However, the direct fluorination of electron-rich systems like phenols can lead to a mixture of isomers and byproducts. wikipedia.org While methods for direct fluorination exist, achieving a specific 3,4-disubstitution pattern on an unsubstituted phenol in high yield is not a straightforward or commonly reported high-yield synthesis. ucl.ac.uknih.gov The development of novel deoxyfluorinating reagents like PhenoFluor™ allows for the conversion of phenols to aryl fluorides, but this is a different transformation (hydroxyl to fluorine) rather than C-H fluorination. sigmaaldrich.com

Hydrolytic Cleavage Strategies for Halogenated Benzals

Another established pathway involves the hydrolytic cleavage of a halogenated benzal group to form a phenol. This strategy is related to reactions like the Reimer-Tiemann reaction, where a phenol is ortho-formylated using chloroform (B151607) and a base. prutor.ai The mechanism proceeds through an intermediate substituted benzal chloride, which is then hydrolyzed to produce the aldehyde. prutor.ai

For the synthesis of this compound, a related approach would start with 1,2-difluorobenzene. Formylation using dichloromethyl methyl ether and a Lewis acid catalyst can introduce a dichloromethyl group onto the ring, which upon hydrolysis would yield 3,4-difluorobenzaldehyde. A more direct route mentioned in the literature is the hydrolysis of 3,4-difluorobenzal chloride to produce this compound. ontosight.ai This method leverages the creation of a functional group that can be readily converted to a hydroxyl group under hydrolytic conditions.

Emerging and Sustainable Synthesis Techniques

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, with a strong emphasis on catalytic processes.

Catalytic Approaches in this compound Synthesis

Catalysis offers a pathway to milder reaction conditions, higher efficiency, and improved sustainability in the synthesis of this compound. These modern techniques often provide alternatives to stoichiometric reagents and harsh conditions.

One sustainable approach is the cellulose-catalyzed ipso-hydroxylation of 3,4-difluorophenylboronic acid with hydrogen peroxide in water, which provides high yields under very mild conditions. chemicalbook.com The use of a biodegradable catalyst and water as a solvent makes this an environmentally friendly option. chemicalbook.com Similarly, the use of room-temperature ionic liquids (RTILs) as green media for the metal- and base-free ipso-hydroxylation of arylboronic acids with hydrogen peroxide has been shown to be a highly efficient and recyclable system. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for phenol synthesis from aryl halides. chemistryviews.org A notable development is the use of benzaldehyde (B42025) oxime as a hydroxide (B78521) surrogate. This method allows for the conversion of aryl halides (like 1-bromo-3,4-difluorobenzene) to phenols under mild, base-sensitive conditions, avoiding the harsh bases typically required in such transformations. chemistryviews.org

Table 3: Emerging Catalytic Methods for Phenol Synthesis

| Reaction Type | Precursor | Catalyst | Key Reagent/Medium | Advantage |

|---|---|---|---|---|

| Ipso-Hydroxylation | 3,4-Difluorophenylboronic acid | Cellulose | H₂O₂ / Water | Biodegradable catalyst, green solvent |

| Ipso-Hydroxylation | Arylboronic acids | None (Metal-free) | H₂O₂ / Ionic Liquid | Recyclable medium, high efficiency |

Multi-step Reaction Sequence Optimization

The synthesis of this compound typically involves a multi-step reaction sequence that requires careful optimization to maximize yield and purity while ensuring scalability. A common challenge in these sequences is managing the precise control over fluorination reactions, which are highly sensitive to reaction conditions. pmarketresearch.com The choice of reagents, solvents, catalysts, and temperature at each stage must be meticulously managed to prevent side reactions like over-fluorination or incomplete substitution. pmarketresearch.com

One documented synthetic route involves the ipso-hydroxylation of 3,4-difluorophenylboronic acid. This method requires a mixture of the arylboronic acid with an oxidizing agent, such as hydrogen peroxide, in an aqueous solution. chemicalbook.com After the reaction, the product is extracted and purified, typically via column chromatography. chemicalbook.com Optimizing such a process involves adjusting reactant concentrations, temperature, and reaction time to achieve high conversion and selectivity.

Continuous-Flow Reactor Applications in Fluorinated Compound Synthesis

Traditional batch processing, which is used for over 60% of this compound production, often leads to longer lead times and greater variability between batches. pmarketresearch.com To address these limitations, leading manufacturers are increasingly adopting continuous-flow reactors. This technology offers significant advantages for the synthesis of fluorinated compounds by providing superior control over reaction parameters. pmarketresearch.comrsc.org

In a continuous-flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. rsc.org This setup enhances heat and mass transfer, allowing for more precise temperature control and efficient mixing, which is particularly beneficial for sensitive fluorination reactions. rsc.orgmit.edu The improved control minimizes side reactions and enhances product consistency and yield. pmarketresearch.com

The adoption of continuous-flow technology has demonstrated considerable improvements in the production of this compound and other fluorinated intermediates.

Table 1: Comparison of Batch Processing vs. Continuous-Flow Reactors in this compound Production

| Parameter | Traditional Batch Processing | Continuous-Flow Reactors |

| Production Cycle Time | Standard Duration | Reduced by up to 40% pmarketresearch.com |

| Yield Consistency | Variable between batches pmarketresearch.com | Significantly Improved pmarketresearch.com |

| Energy Consumption | Standard | Reduced by up to 25% pmarketresearch.com |

| Waste Generation | Standard | Reduced by up to 40% pmarketresearch.com |

| Process Scalability | Can be complex and costly | More straightforward scaling rsc.orggoogle.com |

The use of flow chemistry is especially advantageous for gas-liquid reactions, which are common in fluorination processes. rsc.org The lack of headspace in microreactors and the increased interfacial contact area improve reaction efficiency and safety, enabling reaction conditions that would be challenging to manage in batch reactors. rsc.orgmit.edu For instance, a major German producer automated its fluorination stage using continuous-flow technology, achieving a 92% purity benchmark, which is critical for pharmaceutical-grade output. pmarketresearch.com

Methodological Challenges and Purity Considerations in this compound Production

The production of this compound is fraught with challenges that can impact scalability, cost, and final product quality. A primary bottleneck is the multi-step synthesis that often requires high-pressure reactors constructed from materials resistant to corrosion from fluorine sources like hydrogen fluoride (B91410). pmarketresearch.com The high cost of such specialized equipment can limit the scalability for many producers. pmarketresearch.com

Furthermore, the purity of raw materials, particularly fluorobenzene (B45895) derivatives, is a critical factor that directly affects the yield and quality of the final product. pmarketresearch.com The synthesis process can generate several impurities, some of which have boiling points very close to that of this compound, making their removal via distillation difficult. mit.edu

Table 2: Common Impurities and Purity Specifications for this compound

| Impurity Type | Example Compounds | Purity Requirement/Note |

| Isomeric Impurities | 3,5-difluorophenol, 2,4-difluorophenol (B48109) mit.edu | Difficult to separate due to similar physical properties. |

| Related Trifluoro-Impurities | 2,3,5-trifluorophenol, 2,4,6-trifluorophenol (B1297822) mit.edu | Can arise from over-fluorination side reactions. pmarketresearch.com |

| Residual Solvents | Dichloromethane, Tetrahydrofuran | Must be below 50 ppm for pharmaceutical use under ICH Q3C guidelines. pmarketresearch.com |

| Final Product Purity | This compound | Must exceed 99.5% for drug development applications. pmarketresearch.com Ultra-high-purity grades (≥99.9%) are required for certain oncology drugs. pmarketresearch.com |

The stringent purity requirements are largely driven by the pharmaceutical industry. Regulatory bodies like the European Medicines Agency (EMA) mandate thorough impurity profiling for active pharmaceutical ingredients (APIs) and their intermediates. pmarketresearch.com A 2023 study found that 30% of API batches using non-compliant this compound were rejected because residual solvent levels surpassed the EMA's 0.1% threshold. pmarketresearch.com This has pushed suppliers towards producing premium-priced, high-purity grades, which now constitute a significant portion of sales in regulated markets. pmarketresearch.com Achieving this level of purity necessitates advanced analytical validation using techniques like high-performance liquid chromatography (HPLC) with mass spectrometry. pmarketresearch.com

Chemical Reactivity and Transformation Studies of 3,4 Difluorophenol

Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group of 3,4-difluorophenol possesses nucleophilic character, allowing it to participate in nucleophilic substitution reactions. guidechem.com The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenol (B47542), lowering its pKa compared to unsubstituted phenol. This facilitates the deprotonation of the hydroxyl group under basic conditions, forming a more potent phenoxide nucleophile which can then react with various electrophiles. guidechem.com

A common transformation is O-alkylation, where the phenol is converted into an ether derivative. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. guidechem.com For example, the synthesis of 4-(cyclopropylmethoxy)-1,2-difluorobenzene (B2537853) is achieved through the O-alkylation of this compound with 1-bromomethylcyclopropane. vulcanchem.com Similarly, 3,4-difluoroanisole (B48514) can be prepared by reacting this compound with methyl iodide using potassium carbonate as the base. google.com This reaction proceeds efficiently, often overnight at room temperature. google.com

The phenolic hydroxyl can also react with other electrophiles, such as in the synthesis of glucuronide conjugates. The β-D-glucuronides of various substituted phenols, including dichlorophenols, have been prepared using modified Koenigs-Knorr synthesis methods, which involve the coupling of the phenol with a protected glucuronic acid derivative. nih.gov This type of reaction is crucial in studying drug metabolism, as glucuronidation is a major pathway for the clearance of phenolic compounds in vivo. txst.eduhelsinki.fi

| Product | Reactants | Key Reagents/Catalysts | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(Cyclopropylmethoxy)-1,2-difluorobenzene | This compound, 1-Bromomethylcyclopropane | K₂CO₃, Tetrabutylammonium Bromide (TBAB) | 2-Butanone/Water | Reflux, 18 hours | ~85% | vulcanchem.com |

| 3,4-Difluoroanisole | This compound, Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temperature, Overnight | High | google.com |

| 1-Bromo-2-(cyclopropyl methoxy)-5-fluoro-4-methoxybenzene | This compound, 1-Bromomethyl cyclopropane | Base (unspecified) | 2-Butanone | Not specified | 99% (O-alkylation step) | google.com |

| 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene | This compound, 2,5-Difluoro-1-nitrobenzene | Not specified | Not specified | Not specified | 78% |

Directed Aromatic Functionalization and Regioselective Transformations

The fluorine atoms significantly influence the regioselectivity of functionalization on the aromatic ring. vulcanchem.com Their electron-withdrawing properties direct reactions like deprotonation and subsequent electrophilic quenching to specific positions, enabling the synthesis of highly substituted, well-defined products. thieme-connect.comlookchem.com

The regioselective functionalization of this compound can be achieved through carefully planned deprotonation strategies using organometallic intermediates. thieme-connect.comlookchem.com To control the site of metalation, the phenolic hydroxyl group is often protected, for instance as a methoxymethyl (MOM) ether. thieme-connect.comlookchem.com The choice of base and reaction conditions then directs the deprotonation to a specific vacant position on the ring.

Research by Schlosser et al. demonstrated that the O-methoxymethyl protected this compound undergoes clean deprotonation at the doubly activated 2-position (flanked by the fluorine and methoxyalkoxy substituents) when using lithium 2,2,6,6-tetramethylpiperidide (LITMP) in tetrahydrofuran. lookchem.com This site is particularly acidic due to the combined inductive effects of the adjacent fluorine and oxygen substituents. thieme-connect.comlookchem.com By temporarily blocking this active site with a chlorine atom, the metalation can be deflected to other positions on the ring. lookchem.com For instance, the chlorinated intermediate, 2-chloro-3,4-fluoro-1-(methoxymethoxy)benzene, can be selectively deprotonated at either the oxygen-adjacent position (C6) with butyllithium (B86547) or the fluorine-adjacent position (C5) with LITMP. lookchem.com

Once the regioselective deprotonation is achieved, the resulting organometallic intermediate can be trapped with an electrophile, such as carbon dioxide (CO₂), in a carboxylation reaction. thieme-connect.comlookchem.com This process introduces a carboxyl group onto the aromatic ring at the site of metalation, providing a direct route to various fluorinated hydroxybenzoic acid derivatives. lookchem.com The reaction is typically completed by quenching with an acid to both protonate the carboxylate and remove the protecting group from the phenolic oxygen. lookchem.com

Through the combination of strategic protection, regioselective deprotonation, and carboxylation, this compound has been successfully converted into a range of difluorinated hydroxybenzoic acid derivatives. thieme-connect.comlookchem.com

Key transformations include:

Direct deprotonation of the O-methoxymethyl protected phenol at the 2-position, followed by carboxylation, yields 2,3-difluoro-6-hydroxybenzoic acid. lookchem.com

By first chlorinating the 2-position and then performing selective deprotonation and carboxylation, other isomers can be accessed. Deprotonation at the C6 position of the chlorinated intermediate followed by carboxylation and subsequent de-chlorination (catalytic hydrogenation) yields 4,5-difluoro-2-hydroxybenzoic acid. lookchem.com

Alternatively, deprotonation at the C5 position of the same chlorinated intermediate, followed by carboxylation and de-chlorination, provides 2,3-difluoro-5-hydroxybenzoic acid. lookchem.com

This methodology demonstrates a powerful approach to achieving "regioexhaustive functionalization," enabling the synthesis of multiple, specific isomers from a single starting material. lookchem.com

| Starting Material | Key Reagents | Intermediate Step | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Difluoro-1-(methoxymethoxy)benzene | 1. LITMP/THF 2. CO₂ 3. Acid | Deprotonation at C2 | 2,3-Difluoro-6-hydroxybenzoic acid | 92% | lookchem.com |

| 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene | 1. Butyllithium/Diethyl ether 2. CO₂ 3. H₂/Pd-C | Deprotonation at C6, Carboxylation, Dechlorination | 4,5-Difluoro-2-hydroxybenzoic acid | 95% (hydrogenation step) | lookchem.com |

| 2-Chloro-3,4-difluoro-1-(methoxymethoxy)benzene | 1. LITMP/THF 2. CO₂ 3. H₂/Pd-C | Deprotonation at C5, Carboxylation, Dechlorination | 2,3-Difluoro-5-hydroxybenzoic acid | 92% (hydrogenation step) | lookchem.com |

Carboxylation Reactions for Derivative Synthesis

Mechanistic Insights into the Influence of Fluorine Substituents on Reactivity

The two fluorine atoms are the primary drivers of this compound's unique reactivity profile. chemimpex.comsmolecule.com Their influence is multifaceted, stemming from strong inductive electron withdrawal and, to a lesser extent, resonance effects.

The primary mechanistic consequences are:

Increased Acidity: The powerful inductive effect of the two fluorine atoms strongly withdraws electron density from the aromatic ring. vulcanchem.com This effect is transmitted to the phenolic hydroxyl group, stabilizing the corresponding phenoxide anion and thereby increasing the acidity (lowering the pKa) of the phenol compared to phenol itself. vulcanchem.com This enhanced acidity facilitates reactions that proceed via the phenoxide ion, such as the O-alkylation and O-arylation reactions discussed previously. guidechem.com

Activation for Nucleophilic Aromatic Substitution: While the fluorine atoms themselves can be displaced by nucleophiles under certain conditions, their main role is to decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles at other positions, a process generally unfavorable for simple benzene (B151609) derivatives. vulcanchem.com

Regiocontrol in Deprotonation: The fluorine substituents are crucial in directing site-selective metalation. thieme-connect.comlookchem.com Protons on the ring that are adjacent to a fluorine atom are more acidic and thus more readily abstracted by strong bases. thieme-connect.comlookchem.com In this compound, the proton at the 2-position is flanked by both the oxygen of the protected hydroxyl group and the fluorine at C3, making it the most acidic site and the primary target for deprotonation by bases like LITMP. lookchem.com This directing effect is fundamental to the regioselective synthesis of the hydroxybenzoic acid derivatives. lookchem.com

Spectroscopic Characterization and Elucidation of 3,4 Difluorophenol

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 3,4-Difluorophenol.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy of this compound reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The gas-phase infrared spectrum, as documented by the NIST Mass Spectrometry Data Center, displays several key peaks. nist.gov The presence of the hydroxyl group (-OH) is typically identified by a broad absorption band in the high-frequency region. Aromatic C-H stretching vibrations are also observed, alongside strong absorptions corresponding to the C-F bonds. researchgate.net

In a related Schiff base compound, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, the stretching vibration for the phenolic hydroxyl group is observed at 3141 cm⁻¹. dergipark.org.tr Aromatic hydrogen stretching vibrations appear at 3083 cm⁻¹. dergipark.org.tr Bands corresponding to aromatic double bond vibrations are seen at 1616, 1583, 1481, and 1458 cm⁻¹. dergipark.org.tr The aromatic carbon-oxygen stretching vibration is assigned to the band at 1342 cm⁻¹, while the stretching vibrations for fluorine are found at 950 cm⁻¹. dergipark.org.tr

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Phenolic Hydroxyl (O-H) Stretch | 3141 | dergipark.org.tr |

| Aromatic Hydrogen (C-H) Stretch | 3083 | dergipark.org.tr |

| Aromatic Double Bond (C=C) Stretch | 1616, 1583, 1481, 1458 | dergipark.org.tr |

| Aromatic Carbon-Oxygen (C-O) Stretch | 1342 | dergipark.org.tr |

| Carbon-Fluorine (C-F) Stretch | 950 | dergipark.org.tr |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra help in assigning the vibrational modes of the benzene (B151609) ring and the carbon-fluorine bonds. researchgate.net Studies on similar molecules like para-difluorobenzene demonstrate the power of combining Raman spectroscopy with density functional theory (DFT) calculations to assign the 30 normal modes of the molecule and identify which are Raman active. coe.edu This combined approach allows for the confident assignment of fundamental bands as well as overtone and combination bands. coe.edu

Electronic Spectroscopy for Electronic Structure Profiling

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to probe the electronic transitions within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Research on the cis and trans rotamers of this compound has identified the band origins of the S1←S0 electronic transition at 35,486 cm⁻¹ and 35,704 cm⁻¹, respectively. researchgate.netsinica.edu.tw The adiabatic ionization energies have also been determined to be 70,016 cm⁻¹ and 70,203 cm⁻¹. sinica.edu.tw In a study of a derivative, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, in an ethanol (B145695) solution, absorption maxima (λmax) were observed at 217 nm, 250 nm, and 320 nm. dergipark.org.tr

| Parameter | cis-3,4-Difluorophenol | trans-3,4-Difluorophenol | Reference |

| S1←S0 Electronic Transition | 35,486 cm⁻¹ | 35,704 cm⁻¹ | researchgate.netsinica.edu.tw |

| Adiabatic Ionization Energy | 70,016 cm⁻¹ | 70,203 cm⁻¹ | sinica.edu.tw |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR provides information about the chemical environment of the hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to identify and quantify the metabolites of substituted phenols, including this compound. nih.gov While specific chemical shift values for the parent compound are not detailed in the provided search results, the technique is crucial for studying its metabolic fate. The chemical shifts of protons are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group, leading to a distinct pattern of signals for the aromatic protons. The integration of these signals can provide quantitative information about the relative number of protons in different environments. The PubChem database indicates that ¹H NMR spectra for this compound are available from sources like Sigma-Aldrich. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential tool for determining the carbon framework of an organic molecule. In the ¹³C NMR spectrum of this compound, the number of distinct signals reveals the number of unique carbon environments in the molecule. Due to the substitution pattern, all six carbon atoms in the aromatic ring are in chemically non-equivalent environments, resulting in six discrete signals.

The chemical shifts (δ) are significantly influenced by the electronegative fluorine atoms and the hydroxyl group, which affect the shielding of the carbon nuclei. mdpi.com Carbons directly bonded to these substituents are deshielded and thus appear at higher chemical shifts (downfield). Specifically, the carbon atom bonded to the hydroxyl group (C-1) and the carbons bonded to the fluorine atoms (C-3 and C-4) exhibit the largest downfield shifts. The signals for the carbon atoms in this compound, recorded in deuterochloroform (CDCl₃), are cataloged in spectral databases. vulcanchem.comlibretexts.org

Table 1: ¹³C NMR Chemical Shifts for this compound (Data sourced from spectral databases)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | ~150-155 |

| C-2 | ~105-110 |

| C-3 | |

| C-4 | |

| C-5 | ~115-120 |

| C-6 | ~110-115 |

| Note: Precise chemical shifts and coupling constants (J) can vary slightly depending on the solvent and experimental conditions. The large coupling constants are due to one-bond C-F coupling. |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Fluorinated Organic Compound Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. researchgate.net The chemical shift range of ¹⁹F is much broader than that of ¹H NMR, which allows for the clear resolution of signals from fluorine atoms in different chemical environments. beilstein-journals.org

In this compound, the two fluorine atoms are in distinct environments, leading to two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts are sensitive to the electronic effects of the hydroxyl group and the adjacent fluorine atom. thermofisher.com Furthermore, ¹⁹F NMR is instrumental in studying the metabolism and biodegradation of fluorinated phenols. beilstein-journals.orgmemphis.eduuni.lu Studies have utilized ¹⁹F NMR to track the formation of metabolites such as fluorocatechols and fluoromuconates when compounds like this compound are processed by microorganisms. beilstein-journals.orguni.lu In such studies, the characteristic chemical shifts of the fluorine atoms change as the parent molecule is biochemically modified, allowing for the identification of metabolic products. beilstein-journals.orgthermofisher.com

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges

| Type of Fluorine Compound | Chemical Shift Range (ppm) (Relative to CFCl₃) |

| Aryl-F | +80 to +170 |

| -CF₃ | +40 to +80 |

| -F-C=O | -70 to -20 |

| Data from general ¹⁹F NMR references. researchgate.netcmu.edu |

For this compound, the signals would fall within the typical range for aromatic fluorine compounds, with specific values influenced by the substitution pattern.

Rotational and Microwave Spectroscopy for Gas-Phase Structure Determination

Rotational and microwave spectroscopy are powerful techniques for obtaining high-precision geometric information about molecules in the gas phase. nih.govnist.gov These methods measure the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. From these moments, the precise bond lengths and angles can be determined. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. nih.gov

A study specifically investigating this compound utilized a chirped microwave pulse to measure its spectrum in the 8-18 GHz range. docbrown.info The experimental data were analyzed to determine the rotational constants (A, B, and C) and centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates. docbrown.info These experimental values were found to be in close agreement with theoretical values obtained from density functional theory (DFT) calculations. docbrown.info This confirms the gas-phase structure of the molecule with high accuracy.

Table 3: Experimental and Predicted Rotational Constants for this compound

| Rotational Constant | Predicted Value (MHz) | Experimental Value (MHz) |

| A | 3071.31 | 3079.42 |

| B | 1301.36 | 1307.43 |

| C | 914.84 | 917.84 |

| (Data from the microwave spectrum study of this compound). docbrown.info |

Mass Spectrometry for Fragmentological Analysis and Product Identification

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation. researchgate.net

For this compound, the molecular weight is 130.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130. This peak corresponds to the intact molecule with one electron removed. The fragmentation of phenols typically involves the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO). Aromatic compounds are generally stable, often resulting in a prominent molecular ion peak. researchgate.net

The GC-MS data for this compound available in the NIST library lists the most prominent peaks in its spectrum.

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z Value | Interpretation |

| 130 | Molecular Ion [M]⁺, [C₆H₄F₂O]⁺ |

| 102 | Loss of Carbon Monoxide (CO) from the molecular ion, [M-CO]⁺ |

| 101 | Loss of formyl radical (CHO) or successive loss of H and CO, [M-CHO]⁺ |

| Peak data sourced from PubChem. Fragmentation pathways are based on general principles for phenols. researchgate.net |

The fragmentation process likely begins with the formation of the molecular ion [C₆H₄F₂O]⁺. Subsequent fragmentation could involve the loss of a neutral CO molecule, a common pathway for phenols, leading to a fragment ion at m/z 102. Further fragmentation can lead to smaller ions, providing a characteristic pattern for the molecule. researchgate.net

Advanced Spectroscopic Techniques in Physical Chemistry

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed vibrational spectra of molecular cations. It involves a two-photon ionization process where the first photon excites the molecule to a specific intermediate electronic state, and the second photon provides just enough energy to reach the ionization threshold. By detecting the ions formed from the decay of long-lived, high-n Rydberg states, MATI provides precise measurements of ionization energies and cationic vibrational frequencies.

Research has been conducted on the rotamers (rotational isomers) of this compound using two-color resonant two-photon MATI spectroscopy. This advanced method allows for the selective ionization of different conformers of the molecule, providing insights into their distinct cationic structures and vibrational modes. Such studies are crucial for understanding how subtle changes in molecular geometry affect electronic properties.

Resonant Two-Photon Ionization Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy, often used in conjunction with MATI, is a powerful method for studying the electronic spectra of molecules in the gas phase. In this technique, a tunable laser excites molecules from their ground electronic state (S₀) to an excited electronic state (S₁). A second laser pulse then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum of the S₁ state is obtained.

The rotamers of this compound have been investigated using two-color R2PI spectroscopy. This research helps to identify the vibrational frequencies in the first electronically excited state (S₁) and provides a stepping stone for the MATI experiments that probe the cation's ground state (D₀). Studies on similar molecules like 3,4-difluoroanisole (B48514) have also employed this technique to distinguish between cis and trans rotamers, determining their respective electronic transition origins and ionization energies.

Computational Chemistry and Theoretical Investigations of 3,4 Difluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Difluorophenol, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), have been instrumental in predicting its properties. nist.govresearchgate.netajchem-a.comajchem-a.com

Geometric optimization of this compound using DFT methods allows for the determination of its most stable three-dimensional structure. mdpi.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netsemanticscholar.org For instance, DFT calculations can reveal the precise orientation of the hydroxyl group relative to the fluorinated benzene (B151609) ring.

Conformational analysis further explores the different spatial arrangements of the atoms in the molecule and their relative energies. csic.es For this compound, this involves analyzing the rotation around the C-O bond of the hydroxyl group. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. mdpi.com In a study on this compound, DFT calculations using Gaussian 03W yielded rotational constants of A = 3071.31 MHz, B = 1301.36 MHz, and C = 914.84 MHz, which measure the molecule's resistance to rotational motion. furman.edu

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | |

| C-O | 1.35 - 1.37 | |

| O-H | 0.96 - 0.98 | |

| C-F | 1.34 - 1.36 | |

| C-C-C (aromatic) | 118 - 121 |

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org

The HOMO-LUMO energy gap is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. semanticscholar.orgirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org DFT calculations are widely used to determine these energy levels and the corresponding energy gap. ajchem-a.com For a related compound, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, the HOMO-LUMO gap was investigated to understand its electronic properties. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. The parameters are typical for DFT studies of organic molecules.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I ≈ -E_HOMO) | 6.0 to 7.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comuni-muenchen.de The MEP map displays different colors to represent regions of varying electrostatic potential. uni-muenchen.de

For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, suggesting these are sites for nucleophilic attack. dergipark.org.tr The MEP surface provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govucf.edu DFT calculations can predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). scielo.org.mx These properties are related to how the molecule's charge distribution is affected by an external electric field.

For a molecule to exhibit significant NLO properties, it often possesses a donor-acceptor structure that facilitates intramolecular charge transfer. dergipark.org.tr In this compound, the hydroxyl group can act as an electron donor, and the fluorine atoms as electron acceptors. DFT calculations can quantify the NLO response and help in the design of new materials with enhanced NLO properties. nih.gov The study of related compounds like 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol has included the calculation of NLO properties. dergipark.org.tr

Table 3: Calculated NLO Properties (Illustrative) (Note: This table is illustrative. The parameters are typical for DFT studies of NLO properties.)

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2 - 4 |

| Average Polarizability (α) | 70 - 90 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds and van der Waals forces.

For this compound, Hirshfeld surface analysis would provide detailed information about how the molecules pack in the solid state. It would highlight the importance of O-H···F and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. nih.gov This analysis is crucial for understanding the crystal engineering and solid-state properties of the compound. The study of a derivative, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, has utilized Hirshfeld surface analysis to investigate its intermolecular interactions. dergipark.org.tr

DFT calculations can be used to predict various thermochemical properties of molecules, including their enthalpies of formation. researchgate.netnist.gov By using appropriate theoretical models and isodesmic reactions, it is possible to obtain accurate theoretical values that complement experimental data.

For this compound, the standard molar enthalpy of formation in the crystalline state has been experimentally determined to be -535.3 ± 1.8 kJ/mol, with a standard molar enthalpy of sublimation of 72.9 ± 1.5 kJ/mol at 298.15 K. nist.gov DFT calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, have been used in conjunction with homodesmic reactions to predict the gas-phase enthalpies of formation for difluorophenol isomers, showing good agreement with experimental results. nist.gov

Table 4: Experimental Thermochemical Data for this compound

| Property | Value (kJ/mol) |

|---|---|

| Standard Molar Enthalpy of Formation (crystal) | -535.3 ± 1.8 nist.gov |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic parameters of this compound and correlating them with experimental findings. Theoretical calculations provide a powerful tool for interpreting and understanding experimental spectra.

Studies have utilized DFT calculations to predict the rotational spectra of this compound. furman.edu For instance, calculations performed using Gaussian 03W yielded predicted rotational constants of A = 3071.31 MHz, B = 1301.36 MHz, and C = 914.84 MHz. furman.edu These theoretical values show a strong correlation with experimental values of A = 3079.42 MHz, B = 1307.43 MHz, and C = 917.84 MHz, which were determined by measuring the microwave spectrum of the compound in the 8-18 GHz range. furman.edu The small root mean square (RMS) error of 0.000654 MHz between the predicted and measured values underscores the accuracy of the theoretical model. furman.edu

Vibrational frequencies of this compound and its derivatives have also been a subject of theoretical investigation. For a derivative, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, theoretical FTIR spectra calculated in the gas phase have been compared with experimental spectra recorded in the solid phase. dergipark.org.tr Key vibrational modes, such as the phenolic hydroxyl (O-H) stretching, have been identified and assigned based on these combined experimental and theoretical approaches. dergipark.org.tr For example, the theoretical stretching vibration for the phenolic hydroxyl group was calculated to be 3141 cm⁻¹. dergipark.org.tr In studies of complexes with water, the O-H stretching frequency of fluorinated phenols, including this compound, has been predicted at the B3LYP/6-311++G(d,p) level of theory, showing significant red shifts upon complexation, which is indicative of hydrogen bonding. aip.org

Furthermore, two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy has been employed to study the rotamers of this compound. acs.org The experimental band origins for the S1←S0 electronic transition of the cis and trans rotamers were determined to be 35,486 ± 2 and 35,704 ± 2 cm⁻¹, respectively. researchgate.net The adiabatic ionization energies were also measured at 70,016 ± 5 and 70,203 ± 5 cm⁻¹. researchgate.net These experimental results are supported by DFT calculations, which help in the assignment of the observed vibrational spectra, primarily involving in-plane ring deformation and substituent-sensitive bending vibrations. researchgate.net

Table 1: Comparison of Theoretical and Experimental Rotational Constants for this compound

| Parameter | Theoretical Value (MHz) | Experimental Value (MHz) |

|---|---|---|

| Rotational Constant A | 3071.31 furman.edu | 3079.42 furman.edu |

| Rotational Constant B | 1301.36 furman.edu | 1307.43 furman.edu |

| Rotational Constant C | 914.84 furman.edu | 917.84 furman.edu |

| RMS Error | - | 0.000654 furman.edu |

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling offers profound insights into the reactivity and selectivity of this compound and its derivatives. These computational approaches allow for the detailed examination of reaction mechanisms and the prediction of chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of this modeling. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, kinetic stability, and polarizability. dergipark.org.tr For a derivative, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, the HOMO and LUMO energies were calculated to be -6.7239 eV and -2.55483 eV, respectively, resulting in a HOMO-LUMO gap of 4.1756 eV. dergipark.org.tr This energy gap is an important indicator of the molecule's stability; a larger gap generally implies higher stability and lower reactivity. dergipark.org.tr The distribution of these orbitals across the molecule indicates areas susceptible to electrophilic and nucleophilic attack. dergipark.org.tr

Calculation of Gibbs Free Energies of Activation for Reaction Mechanisms

The Gibbs free energy of activation (ΔG‡) is a critical thermodynamic parameter that determines the rate of a chemical reaction. escholarship.orglibretexts.org It represents the energy barrier that must be overcome for reactants to transform into products. escholarship.org Computational methods, particularly DFT, are employed to calculate this value for proposed reaction mechanisms involving this compound derivatives.

For instance, in the study of catalyst activation pathways, the Gibbs free energy profiles for reactions involving phenols have been calculated. nih.gov These calculations can reveal the feasibility of different mechanistic steps. By comparing the ΔG‡ for various pathways, researchers can identify the most likely reaction mechanism. For example, calculations can determine whether a reaction proceeds through a specific intermediate, such as a diphenolate complex, by evaluating the energy barriers for its formation and subsequent reactions. nih.gov The principles of thermodynamics dictate that reactions with lower Gibbs free energies of activation will proceed at a faster rate. rsc.org These theoretical calculations are essential for designing more efficient catalytic processes and understanding the role of compounds like this compound as either substrates or ligands in these reactions. nih.gov

In Silico Approaches in Medicinal Chemistry

In silico methods have become indispensable in modern drug discovery and medicinal chemistry, providing rapid and cost-effective ways to evaluate the potential of new chemical entities. Derivatives of this compound have been investigated using these computational tools to predict their suitability as drug candidates. dergipark.org.trdergipark.org.tr

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Pharmacokinetic Predictions

ADMET profiling is a crucial step in drug development to assess the pharmacokinetic properties of a molecule. dergipark.org.tr For the this compound derivative, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, in silico tools such as SwissADME and ADMETLab 2 have been used to predict its ADMET properties. dergipark.org.tr

Key physicochemical descriptors like lipophilicity (logP), solubility (logS), and flexibility are calculated. dergipark.org.tr For the aforementioned derivative, the calculated logP value was 4.784. dergipark.org.tr While parameters like lipophilicity, size, and polarity fell within acceptable ranges, the insaturation (INSATU) value was noted to be outside the ideal range, which could influence its pharmacokinetic profile. dergipark.org.tr These predictions help in the early identification of potential liabilities, allowing for structural modifications to improve the drug-like properties of the compound. dergipark.org.tr

Table 2: Predicted Physicochemical Properties for a this compound Derivative

| Property | Predicted Value | Suitable Range |

|---|---|---|

| logP | 4.784 dergipark.org.tr | 0 - 3 dergipark.org.tr |

| logD | 3.976 dergipark.org.tr | 1 - 3 dergipark.org.tr |

| logS | -5.75 dergipark.org.tr | (-4) - 0.5 dergipark.org.tr |

| INSATU | 0.00 dergipark.org.tr | 0.25 - 1.0 dergipark.org.tr |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. jabonline.in This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors for various biological targets. For example, a tetrahalogenated Schiff base containing the this compound moiety was docked into the active sites of the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. dergipark.org.trdntb.gov.ua The simulation predicted a binding energy of -8.30 kcal/mol for the D2 receptor and -6.94 kcal/mol for the 5-HT2A receptor. dergipark.org.trdntb.gov.ua These binding energies were compared to known antipsychotic drugs, suggesting a potential antagonistic effect. dergipark.org.tr

In another study, difluorophenol pyridine (B92270) derivatives were investigated as inhibitors of P90 Ribosomal S6 Kinase 2 (RSK2), an anticancer drug target. japsonline.com Molecular docking, combined with 3D-QSAR and molecular dynamics simulations, was used to explore the interactions between the designed compounds and the RSK2 protein. japsonline.com The results indicated that a newly designed compound had a binding free energy comparable to a known RSK2 inhibitor, highlighting its potential as a new therapeutic agent. japsonline.com These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. jabonline.in

Table 3: Predicted Binding Energies from Molecular Docking Studies of a this compound Derivative

| Receptor Target | Predicted Binding Energy (kcal/mol) |

|---|---|

| Dopamine D2 Receptor | -8.30 dergipark.org.trdntb.gov.ua |

| Serotonin 5-HT2A Receptor | -6.94 dergipark.org.trdntb.gov.ua |

Applications in Advanced Chemical Synthesis General

Role as a Fundamental Building Block in Organic Synthesis

3,4-Difluorophenol is a versatile starting material in the synthesis of a wide array of organic compounds. chemimpex.comguidechem.com Its utility as a fundamental building block stems from the reactivity of its phenolic hydroxyl group and the influence of the fluorine substituents on the aromatic ring. chemimpex.comguidechem.comleapchem.com The presence of two electron-withdrawing fluorine atoms significantly modifies the acidity, lipophilicity, and reactivity of the phenol (B47542) group, making it a valuable intermediate in medicinal chemistry and fine chemical synthesis. leapchem.com

This compound is frequently employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comnbinno.com In pharmaceutical development, it serves as an intermediate for various drugs, including antiviral, anticancer, and anti-inflammatory agents. nbinno.com For instance, it is a precursor for active pharmaceutical ingredients (APIs) like Ciprofloxacin (B1669076) derivatives, where the fluorine atoms enhance metabolic stability and membrane permeability. pmarketresearch.com In the agrochemical sector, it is used to synthesize herbicides and fungicides, such as Fluroxypyr, with the fluorine atoms enhancing the binding affinity to target receptors. leapchem.compmarketresearch.com

The phenolic hydroxyl group readily undergoes reactions such as etherification. For example, it can react with alkyl halides under basic conditions to form corresponding ether derivatives. guidechem.com A specific application is the synthesis of 3,4-difluoroanisole (B48514), where this compound is reacted with methyl iodide in the presence of potassium carbonate. google.com

Strategic Intermediate for the Construction of Complex Fluorinated Molecules

The strategic placement of two fluorine atoms makes this compound a key intermediate for introducing fluorine into more complex molecular architectures. chemimpex.com Fluorine-containing compounds often exhibit unique biological activities and improved pharmacokinetic properties, making them highly desirable in drug discovery. leapchem.compmarketresearch.com The difluoro substitution in drug candidates can enhance metabolic stability and binding affinity. leapchem.com

Its role as a strategic intermediate is evident in its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex biaryl structures. leapchem.comrsc.org Furthermore, it is utilized in nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nature of the fluorinated ring facilitates the displacement of a leaving group by a nucleophile. leapchem.com

A documented synthetic route showcases its use in preparing 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene by reacting it with 2,5-difluoro-1-nitrobenzene. This product can then be further transformed into other complex molecules.

Enabling Design and Synthesis of Novel Chemical Entities through Functional Group Manipulation

The functional groups of this compound—the hydroxyl group and the carbon-fluorine bonds on the aromatic ring—can be selectively manipulated to create a diverse range of new chemical entities. guidechem.comsolubilityofthings.com This functional group interconversion is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from simpler precursors. solubilityofthings.com

The phenolic hydroxyl group can be converted into other functional groups, providing a handle for further synthetic transformations. guidechem.com For example, it can be used to prepare phenolic metal salts by reacting with a base. guidechem.com

Moreover, the fluorine atoms themselves can direct further functionalization of the aromatic ring. In a study on the regioexhaustive functionalization of difluorophenols, it was demonstrated that the phenolic hydrogen could be replaced by a protecting group, which then directs metallation to specific positions on the ring. thieme-connect.com This allows for the introduction of other substituents in a controlled manner, leading to a wide variety of new, highly functionalized fluorinated compounds. thieme-connect.com This ability to precisely modify the molecule's structure is crucial for designing compounds with specific desired properties for applications in materials science, such as liquid crystals and polymers, and in the development of new pharmaceuticals. chemimpex.comguidechem.com

Biological and Medicinal Chemistry Research Involving 3,4 Difluorophenol

Core Intermediate in Pharmaceutical Drug Discovery and Development

3,4-Difluorophenol is a crucial building block in the realm of pharmaceutical drug discovery and development. leapchem.comchemimpex.comnbinno.com Its significance stems from the presence of two fluorine atoms on the phenol (B47542) ring, which imparts unique chemical properties to the molecule. chemimpex.com These properties make it a valuable intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs) and other bioactive compounds. leapchem.com The electron-withdrawing nature of the fluorine atoms modifies the reactivity, acidity, and lipophilicity of the phenol group, rendering it an important component in medicinal chemistry. leapchem.com

The incorporation of the 3,4-difluorophenyl moiety into drug candidates is a strategic approach to enhance their pharmacological profiles. tandfonline.comresearchgate.net This difluoro-substitution can lead to improved metabolic stability and a higher binding affinity to target proteins. leapchem.com As a result, this compound serves as a precursor or a key structural element in the development of various therapeutic agents, including those for inflammatory diseases, viral infections, and cancer. leapchem.comnbinno.com Its versatility is further demonstrated by its use in complex organic syntheses, such as in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are fundamental in creating novel drug molecules. leapchem.com

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

As a versatile chemical intermediate, this compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). pmarketresearch.comgoogle.com Its unique structure is particularly beneficial in the development of drugs where enhanced potency, bioavailability, and metabolic stability are desired. nbinno.com

Development of Ciprofloxacin-Related Compounds

In the field of antibacterial research, this compound is a key starting material for creating derivatives of ciprofloxacin (B1669076), a broad-spectrum antibiotic. pmarketresearch.com The synthesis of these new ciprofloxacin-based compounds often involves modifying the core structure to improve efficacy or to overcome bacterial resistance. mdpi.comresearchgate.net For instance, the piperazine (B1678402) ring of ciprofloxacin can be functionalized with moieties derived from this compound to generate novel analogs with potentially enhanced antibacterial activity. ekb.egnih.gov Research has shown that modifications at the C-7 position of ciprofloxacin can lead to compounds with significant activity against various bacterial strains. mdpi.com

Contributions to Antidepressant Drug Chemistry

The synthesis of novel antidepressant drugs also utilizes this compound as a precursor. pmarketresearch.com The introduction of fluorinated phenyl groups into potential drug candidates is a known strategy to modulate their interaction with biological targets, such as neurotransmitter transporters and receptors. nih.govrsc.org For example, the synthesis of compounds like 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene, which has shown antidepressant-like effects in preclinical studies, highlights the role of fluorinated phenols in developing new treatments for depression. nih.gov The presence of the fluorine atoms can influence the molecule's ability to cross the blood-brain barrier and can affect its binding affinity to serotonin-related targets. tandfonline.comnih.gov

Integration into Antiviral Agent Synthesis

This compound is also integral to the synthesis of new antiviral agents. nbinno.compmarketresearch.com The development of effective antiviral therapies often relies on the design of molecules that can inhibit viral replication. The incorporation of fluorine atoms can enhance the metabolic stability of these agents, a critical factor for maintaining therapeutic drug levels in the body. pmarketresearch.comnumberanalytics.com A notable example is the synthesis of 3',4'-difluorocordycepin, a novel anti-HCV agent, which demonstrates the potential of difluorinated compounds in antiviral drug discovery. kuleuven.benih.gov Research indicates that a significant percentage of antiviral candidates in late-stage development feature fluorine-containing backbones, underscoring the importance of precursors like this compound. pmarketresearch.com

Strategic Use of Fluorine for Modulating Biological Activity and Pharmacokinetic Profiles

The strategic incorporation of fluorine atoms into drug molecules is a widely used tactic in medicinal chemistry to enhance their biological activity and pharmacokinetic properties. tandfonline.comresearchgate.netresearchgate.net The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological properties. tandfonline.comsci-hub.se

Enhancement of Metabolic Stability and Resistance

One of the primary advantages of introducing fluorine into a drug candidate is the enhancement of its metabolic stability. tandfonline.comnumberanalytics.com Many drug molecules are susceptible to metabolic breakdown by enzymes in the body, particularly the cytochrome P450 family of enzymes, which can limit their effectiveness. tandfonline.com By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, the C-F bond's high strength makes the molecule more resistant to oxidative metabolism. nih.gov This increased stability can lead to a longer half-life in the body, allowing for less frequent dosing. numberanalytics.com

The presence of fluorine can also block or slow down metabolic pathways, leading to improved bioavailability. numberanalytics.comnih.gov For instance, fluorination can prevent the formation of unwanted metabolites, which may have reduced activity or cause side effects. numberanalytics.com This strategic use of fluorine to improve metabolic resistance has been a key factor in the development of numerous successful drugs. tandfonline.comnih.gov

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased resistance to enzymatic degradation. | tandfonline.comnumberanalytics.com |

| Binding Affinity | Can enhance interactions with target proteins. | tandfonline.com |

| Lipophilicity | Generally increases, which can affect membrane permeability. | nih.gov |

| pKa | Can lower the pKa of nearby basic groups, improving bioavailability. | tandfonline.com |

| Pharmacokinetics | Can lead to longer half-life and more consistent drug levels. | numberanalytics.com |

Improvement of Membrane Permeation and Oral Bioavailability

The introduction of fluorine into drug candidates is a well-established strategy to enhance their ability to cross biological membranes, a critical factor for oral bioavailability. Fluorine's high electronegativity and the stability of the carbon-fluorine bond can significantly alter a molecule's properties, such as lipophilicity and pKa, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. dergipark.org.tr

The this compound moiety contributes to improved membrane permeation primarily by increasing the lipophilicity of the parent molecule. dergipark.org.tr Greater lipophilicity generally facilitates passage through the lipid bilayers of cell membranes, such as the intestinal epithelium. dergipark.org.tr Furthermore, fluorine atoms can lower the pKa of nearby functional groups, such as amines, which can reduce the degree of ionization at physiological pH. tandfonline.com This less-ionized state is more conducive to passive diffusion across membranes, potentially leading to improved oral absorption. tandfonline.com

Studies on active pharmaceutical ingredients (APIs) have demonstrated the tangible benefits of this fluorination pattern. It has been reported that APIs based on fluorophenols, including this compound, can exhibit a 15–20% improvement in bioavailability compared to their non-fluorinated counterparts. pmarketresearch.com In one example, the derivative 4-(1-Aminopropyl)-2,3-difluorophenol was noted to have a favorable partition coefficient (logP of ~1.2) for intestinal absorption. vulcanchem.com The presence of the fluorine atoms in this molecule also helps to block sites susceptible to metabolism by cytochrome P450 enzymes, thereby reducing first-pass metabolism and further enhancing oral bioavailability. vulcanchem.com

Alteration of Binding Affinity and Specific Molecular Interactions

Fluorine substitution is a key tactic in medicinal chemistry for enhancing the binding affinity of a ligand to its protein target. tandfonline.com The unique properties of the fluorine atom allow it to participate in specific, high-energy interactions within a protein's binding pocket. It can form strong hydrogen bonds and also engage in favorable dipole-dipole and orthogonal multipolar interactions (e.g., with backbone carbonyls), which are not possible with hydrogen. tandfonline.com